molecular formula C29H27FN2O4S2 B12492933 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide

Cat. No.: B12492933
M. Wt: 550.7 g/mol
InChI Key: YWPXZYAKLQMLKM-UHFFFAOYSA-N
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Description

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a fluorobenzenesulfonamido group, and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects on oxidative stress and inflammatory markers have been studied, suggesting its potential role in modulating these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27FN2O4S2

Molecular Weight

550.7 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide

InChI

InChI=1S/C29H27FN2O4S2/c1-21-18-22(20-37-26-6-4-3-5-7-26)8-17-28(21)31-29(33)19-32(24-11-13-25(36-2)14-12-24)38(34,35)27-15-9-23(30)10-16-27/h3-18H,19-20H2,1-2H3,(H,31,33)

InChI Key

YWPXZYAKLQMLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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